molecular formula C6H5ClN4O B3039116 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 98138-75-1

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3039116
CAS No.: 98138-75-1
M. Wt: 184.58 g/mol
InChI Key: IYMIVDJSVSTKCB-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C6H5ClN4O. It is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloro-pyrimidine-5-carbaldehyde in the presence of a suitable solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine stands out due to its methoxy group at the 4-position, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds .

Properties

IUPAC Name

6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMIVDJSVSTKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 6
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